tert-butyl N-(4-fluoro-2-hydroxyphenyl)carbamate
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Overview
Description
tert-Butyl N-(4-fluoro-2-hydroxyphenyl)carbamate: is an organic compound with the molecular formula C11H14FNO3 It is a derivative of carbamate, featuring a tert-butyl group, a fluorine atom, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-fluoro-2-hydroxyphenyl)carbamate typically involves the reaction of 4-fluoro-2-hydroxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol or tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-fluoro-2-hydroxyphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted carbamates with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-fluoro-2-hydroxyphenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-fluoro-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through electronic effects. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
- tert-Butyl N-(3-fluoro-4-hydroxyphenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (4-fluoro-2-methoxyphenyl)carbamate
Comparison:
- tert-Butyl N-(3-fluoro-4-hydroxyphenyl)carbamate: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and binding properties .
- tert-Butyl (4-hydroxyphenyl)carbamate: Lacks the fluorine atom, resulting in different electronic properties and potentially lower binding affinity in biological systems .
- tert-Butyl (4-fluoro-2-methoxyphenyl)carbamate: Contains a methoxy group instead of a hydroxy group, which can influence its solubility and reactivity .
Conclusion
tert-Butyl N-(4-fluoro-2-hydroxyphenyl)carbamate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse reactions and interact with specific molecular targets, making it valuable in research and development.
Properties
Molecular Formula |
C11H14FNO3 |
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Molecular Weight |
227.23 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15) |
InChI Key |
CMYGQTFQGSRGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
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